Methyl candesartan

Catalog No.
S1486862
CAS No.
139481-69-9
M.F
C25H22N6O3
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl candesartan

Researchers and QC labs face assay failure when substituting Methyl candesartan with generic API or analogs. As Candesartan Cilexetil Impurity I, this compound is mandatory for HPLC system suitability, accurate relative response factors, and regulatory batch release.

  • Ensures exact retention time matching per pharmacopeial monographs.
  • Indispensable ester-protected intermediate for high-yield PET tracer radiolabeling.
  • Enables degradation pathway mapping in API process optimization.

SMolecule supplies analytically validated material for immediate shipment.

CAS Number

139481-69-9

Product Name

Methyl candesartan

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C25H22N6O3

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)

InChI Key

RBPFEPGTRLLUKI-UHFFFAOYSA-N

Synonyms

2-Ethoxy-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester; Methyl 2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate;

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC

The exact mass of the compound Methyl candesartan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 20 mg, 25 mg

Methyl candesartan (CAS 139481-69-9), structurally defined as a benzimidazole-7-carboxylate methyl ester, is a critical analytical and synthetic compound in cardiovascular drug manufacturing. Widely recognized in pharmacopeial monographs as Candesartan Cilexetil Impurity I, it serves as an indispensable reference standard for high-performance liquid chromatography (HPLC) method validation[1]. Beyond quality control, it functions as a highly specific intermediate in the synthesis of the active pharmaceutical ingredient (API) candesartan and in the development of radiolabeled positron emission tomography (PET) tracers targeting the angiotensin II type 1 (AT1) receptor [2]. Procurement is driven by its non-interchangeable role in regulatory compliance and its precisely characterized reactivity profile in complex synthetic workflows.

Generic substitution of Methyl candesartan with the bulk API (Candesartan), the commercial prodrug (Candesartan cilexetil), or close analogs like Ethyl candesartan is unviable in both analytical and synthetic workflows. In quality control, regulatory guidelines mandate the exact structural match to establish accurate relative response factors (RRF) and retention times; substituting Impurity I with another ester invalidates system suitability and batch release assays [1]. In radiochemistry, the free acid API lacks the necessary ester protection, leading to uncontrolled side reactions during complex click chemistry or methylation steps, making the specific methyl ester indispensable for achieving high radiochemical yields [2].

Chromatographic Resolution in API Quality Control

Methyl candesartan is strictly required as Impurity I for resolving the impurity profile of Candesartan Cilexetil. In reverse-phase HPLC, it exhibits a distinct retention time compared to the active API and other ester impurities. Its specific Relative Response Factor (RRF) must be used to accurately quantify degradation or synthetic byproducts in commercial batches [1].

Evidence DimensionChromatographic retention and RRF in RP-HPLC
Target Compound DataDistinct baseline resolution as Impurity I
Comparator Or BaselineCandesartan Cilexetil (API) and Ethyl candesartan (Impurity)
Quantified DifferenceNon-overlapping retention times and specific RRF values preventing cross-quantification
ConditionsRP-HPLC using acetonitrile/water/phosphoric acid mobile phase

Essential for EP/USP compliance in API batch release; substituting it invalidates the analytical method.

Precursor Suitability in Radiosynthesis

Methyl candesartan and its tetrazole-protected derivatives act as critical intermediates for synthesizing [11C]methyl-candesartan and [18F]fluoropyridine-candesartan. Unlike the bulk API (candesartan free acid), the methyl ester allows for controlled radiolabeling (e.g., via CuAAC click chemistry for the 18F derivative) before final acid deprotection, yielding >97% radiochemical purity [1].

Evidence DimensionRadiosynthesis intermediate viability
Target Compound DataEnables multi-step radiolabeling with >97% radiochemical purity post-deprotection
Comparator Or BaselineCandesartan free acid
Quantified DifferenceFree acid lacks the necessary protection scheme, leading to side reactions or poor radiochemical yield
ConditionsCuAAC click reaction followed by acid deprotection at 60 °C

Enables the production of high-molar-activity PET tracers for renal and cardiovascular imaging.

Thermal and Hydrolytic Sensitivity in Processing

When used as an intermediate to produce candesartan, the methyl ester requires strict temperature control during hydrolysis. Research indicates that while standard mild hydrolysis yields candesartan, exposure to HCl (1 N) at 90 °C for 1.5 hours causes unintended hydrolysis of the ethoxy group, converting it entirely to a cyclic urea derivative (TH4) [1].

Evidence DimensionHydrolytic stability
Target Compound DataConverts to cyclic urea (TH4) at 90 °C in 1 N HCl
Comparator Or BaselineStandard mild hydrolysis conditions (e.g., 60-65 °C)
Quantified DifferenceShift from target API yield to complete degradation (TH4 byproduct) at elevated temperatures
Conditions1 N HCl at 90 °C for 1.5 hours

Dictates strict process parameters for process chemists scaling up candesartan synthesis or deprotecting radiotracers.

Pharmacopeial Reference Standard

Used directly in HPLC/LC-MS workflows for the quantitative determination of impurities in Candesartan Cilexetil batches, ensuring regulatory compliance during API release [1].

Radiotracer Synthesis (PET Imaging)

Procured as a precursor or intermediate for developing [11C] or [18F]-labeled AT1 receptor antagonists for in vivo imaging, leveraging its ester protection for high-yield click chemistry [2].

Process Optimization and Scale-up

Utilized by process chemists to map degradation pathways (e.g., cyclic urea formation) and optimize hydrolysis conditions during API manufacturing [3].

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

454.17533859 Da

Monoisotopic Mass

454.17533859 Da

Heavy Atom Count

34

Appearance

Powder

UNII

NG25Z8EW4V

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

139481-69-9

Wikipedia

Methyl candesartan

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